![molecular formula C19H25N5O3 B5505994 6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

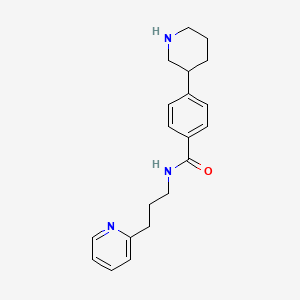

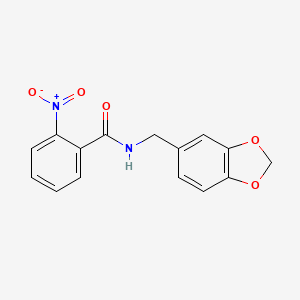

This chemical compound belongs to a class of heterocyclic compounds that have significant interest due to their diverse biological activities and potential application in material science. The structural components, including the pyrrolidine ring, triazole moiety, and oxazepane backbone, suggest a multifaceted approach to synthesis and a potential for a wide range of chemical reactions and properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the formation of quaternary salts, rearrangement, and cyclization reactions. Soldatova et al. (2008) describe the synthesis of pyrrolidines and tetrahydro-1H-azepines from tetrahydropyridinium halides, highlighting the use of N-ylides and rearrangements to achieve complex heterocyclic structures (Soldatova et al., 2008).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and DFT calculations, plays a crucial role in confirming the geometry and electronic structure of synthesized compounds. Özdemir et al. (2015) employed these techniques to characterize a novel heterocyclic compound, underscoring the importance of theoretical and experimental methods in elucidating compound structures (Özdemir et al., 2015).

Chemical Reactions and Properties

Chemical properties of such compounds are influenced by their functional groups and structural configuration. The presence of the pyrrolidine and triazole groups could lead to various chemical behaviors, such as nucleophilic substitution reactions, sigmatropic rearrangements, and potential for forming coordination compounds with metals, as illustrated by Du et al. (2016) in their synthesis of coordination polymers (Du et al., 2016).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are essential for understanding the practical applications and handling of the compound. The synthesis approach, purity, and molecular interactions within the crystal lattice significantly affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for further functionalization, are critical for both the application in synthesis pathways and the development of pharmaceuticals or materials. Studies like those conducted by Zhang et al. (2019) provide insight into the reactivity and potential applications of similar heterocyclic compounds (Zhang et al., 2019).

Scientific Research Applications

Ring Transformation and Derivative Synthesis

Research has demonstrated the ability to transform certain pyrrole derivatives through reactions that result in various structural modifications. For example, a study explored the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, producing benzoylhydroxy-1-pyrrolines and, subsequently, benzoylpyrroles upon acid-catalyzed dehydration. This process highlights the potential for generating a diversity of pyrrole-based compounds with varied biological activities (Mataka, Suzuki, Uehara, & Tashiro, 1992).

Molecular Docking and In Vitro Screening

Another aspect of scientific research related to compounds like 6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol is the exploration of their biological activities through molecular docking and in vitro screening. A study synthesized novel pyridine and fused pyridine derivatives, subjecting them to molecular docking screenings towards GlcN-6-P synthase. This approach revealed moderate to good binding energies, suggesting the therapeutic potential of such compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Synthesis from Pyrrolidines and Tetrahydroazepines

The synthesis of pyrrolidines and tetrahydro-1H-azepines from related quaternary salts shows the versatility of pyrrolidine and azepine frameworks in generating compounds with potential biological activity. This process, involving N-ylides heated in the presence of NaH, showcases the potential for structural modification and the generation of novel compounds (Soldatova et al., 2008).

Antimicrobial and Antioxidant Activity

The exploration of novel compounds for antimicrobial and antioxidant activities is a significant area of research. For instance, new coumarin derivatives were synthesized and tested for antimicrobial activity, demonstrating the ongoing search for new therapeutic agents (Al-Haiza, Mostafa, & El-kady, 2003).

Drug Delivery Systems

Finally, the development of drug delivery systems using complex organic molecules is a cutting-edge area of research. One study discussed the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, highlighting innovative approaches to drug delivery and the potential for compounds like 6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol to play a role in such applications (Mattsson et al., 2010).

properties

IUPAC Name |

[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c25-18(16-3-5-17(6-4-16)24-14-20-21-15-24)23-9-10-27-13-19(26,12-23)11-22-7-1-2-8-22/h3-6,14-15,26H,1-2,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJSUYXHAVKRAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2(CN(CCOC2)C(=O)C3=CC=C(C=C3)N4C=NN=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5505920.png)

![(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)

![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)

![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)

![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)

![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)